molecular formula C9H10FN B7965341 4-Fluoro-2-methylindoline

4-Fluoro-2-methylindoline

Cat. No. B7965341
M. Wt: 151.18 g/mol
InChI Key: BIFQPJOXNSHTLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09133168B2

Procedure details

8.2 ml of concentrated hydrochloric acid are added to a solution of 1.69 g of (R)-2-benzyloxy-1-(4-fluoro-2-methyl-2,3-dihydroindol-1-yl)propan-1-one diastereoisomer (B) in 200 ml of absolute ethanol. The reaction mixture is refluxed with stirring for 40 hours and is then cooled to ambient temperature and concentrated to dryness under reduced pressure. The residue is taken up in 200 ml of water, alkalinized with concentrated sodium hydroxide to pH 14, and the mixture is then extracted with 3×200 ml of dichloromethane. The organic phases are combined, washed with water, dried over magnesium sulfate, filtered, and then concentrated to dryness under reduced pressure. The residue is purified by chromatography on a 70 g cartridge of 15-40 μm silica, elution being carried out with pure cyclohexane and then with a 70/30 cyclohexane/dichloromethane mixture, at a flow rate of 50 ml/min. 0.56 g of (−)-4-fluoro-2-methylindoline is thus obtained in the form of a very pale yellow oil, the characteristics of which are the following:
Quantity
8.2 mL
Type
reactant
Reaction Step One
Name
(R)-2-benzyloxy-1-(4-fluoro-2-methyl-2,3-dihydroindol-1-yl)propan-1-one
Quantity
1.69 g
Type
reactant
Reaction Step One
Name
( B )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.C(O[C@H](C)C([N:13]1[C:21]2[C:16](=[C:17]([F:22])[CH:18]=[CH:19][CH:20]=2)[CH2:15][CH:14]1[CH3:23])=O)C1C=CC=CC=1>C(O)C>[F:22][C:17]1[CH:18]=[CH:19][CH:20]=[C:21]2[C:16]=1[CH2:15][CH:14]([CH3:23])[NH:13]2

Inputs

Step One
Name
Quantity
8.2 mL
Type
reactant
Smiles
Cl
Name
(R)-2-benzyloxy-1-(4-fluoro-2-methyl-2,3-dihydroindol-1-yl)propan-1-one
Quantity
1.69 g
Type
reactant
Smiles
C(C1=CC=CC=C1)O[C@@H](C(=O)N1C(CC2=C(C=CC=C12)F)C)C
Name
( B )
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)O[C@@H](C(=O)N1C(CC2=C(C=CC=C12)F)C)C
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring for 40 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is refluxed
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the mixture is then extracted with 3×200 ml of dichloromethane
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is purified by chromatography on a 70 g cartridge of 15-40 μm silica, elution

Outcomes

Product
Details
Reaction Time
40 h
Name
Type
product
Smiles
FC1=C2CC(NC2=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.56 g
YIELD: CALCULATEDPERCENTYIELD 68.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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